2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494898
InChI: InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1
SMILES:
Molecular Formula: C19H25BF4N2
Molecular Weight: 368.2 g/mol

2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate

CAS No.:

Cat. No.: VC16494898

Molecular Formula: C19H25BF4N2

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate -

Specification

Molecular Formula C19H25BF4N2
Molecular Weight 368.2 g/mol
IUPAC Name dimethyl-[(2E,4E,6Z)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate
Standard InChI InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1
Standard InChI Key NRLLJSDEQYBGQN-UHFFFAOYSA-N
Isomeric SMILES [B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C=[N+](C)C)C)C
Canonical SMILES [B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₁₉H₂₅BF₄N₂, with a molecular weight of 368.22 g/mol . Its structure comprises a cationic indolium moiety linked to a dimethylamino-substituted hexa-1,3,5-trienyl chain, paired with a tetrafluoroborate (BF₄⁻) counterion (Figure 1). The IUPAC name is dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium tetrafluoroborate .

Table 1: Key Identifiers

PropertyValueSource
CAS Number235781-92-7
SMILESB-(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=N+C)C)C
InChIKeyNRLLJSDEQYBGQN-UHFFFAOYSA-N
Molecular Weight368.22 g/mol

Structural Features

The indolium core contains a 1,3,3-trimethyl-substituted indole ring, while the hexatrienyl chain features conjugated double bonds and a terminal dimethylamino group. This conjugation system enables extended π-electron delocalization, contributing to its optical properties . The tetrafluoroborate anion stabilizes the cationic indolium species through electrostatic interactions.

Synthesis and Physicochemical Properties

Physical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .

  • Stability: Tetrafluoroborate salts generally exhibit good thermal stability but may hydrolyze in aqueous media .

Spectroscopic Characteristics

The extended conjugation system suggests strong absorption in the visible-to-near-infrared (NIR) region. Similar indolium derivatives exhibit:

  • Absorption maxima: 600–800 nm

  • Fluorescence emission: 700–900 nm .

Applications in Biomedical Imaging

Near-Infrared Probes

Structural analogs of this compound, such as 1-Br-Et, have been engineered as ratiometric fluorescent/photoacoustic probes for detecting hydroxyl radicals (- OH) . Key mechanisms include:

  • - OH-induced oxidation altering electron conjugation.

  • Shift in fluorescence/photoacoustic ratios (e.g., FL₇₈₀/FL₁₁₁₃ and PA₇₅₅/PA₉₀₅) .

Table 2: Comparative Optical Properties of Analogous Probes

Probeλₐbs (nm)λₑₘ (nm)Application
1-Br-Et755780/1113Ferroptosis/radiotherapy monitoring
Target Compound*~700–800 (predicted)~800–900 (predicted)Potential biosensing

*Predicted based on structural similarity .

Mechanism of Action

Upon - OH exposure:

  • Oxidation of the hexatrienyl chain disrupts conjugation.

  • Fluorescence at shorter wavelengths (e.g., 780 nm) decreases.

  • Photoacoustic signal at 755 nm increases due to altered absorption .

Recent Research and Future Directions

Preclinical Studies

A 2021 study demonstrated that structural analogs enable non-invasive monitoring of tumor ferroptosis and radiotherapy response . Key findings:

  • 2.5-fold increase in PA signal during erastin-induced ferroptosis.

  • Linear correlation (R² = 0.98) between probe activation and - OH concentration .

Challenges and Opportunities

  • Optimization needed: Improve aqueous solubility for in vivo use.

  • Multimodal imaging: Combine with MRI/PET probes for enhanced resolution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator